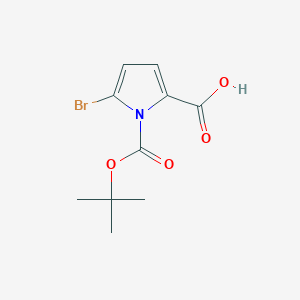

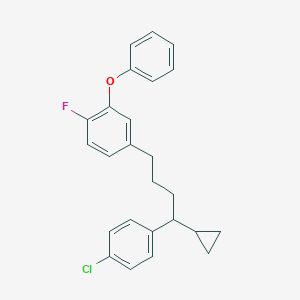

5-溴-1-(叔丁氧羰基)-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives, including structures similar to 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, often involves complex processes. For instance, the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones represents a significant advancement, leveraging the byproduct HBr for in situ hydrolysis of tert-butyl esters, thus streamlining the synthesis process of pyrrole carboxylic acids (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of related pyrrole derivatives showcases a variety of interactions and conformations. For example, the analysis of substituted pyrrolidine derivatives reveals distinct hydrogen bonding patterns and stereochemical configurations, which are critical for understanding the 3D arrangement and reactivity of such molecules (Vallat et al., 2009).

Chemical Reactions and Properties

5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its analogs undergo various chemical reactions, offering pathways to synthesize a wide range of compounds. For example, singlet oxygen reactions with pyrrole carboxylic acid tert-butyl esters lead to 5-substituted pyrroles, pivotal for synthesizing complex organic molecules such as prodigiosin analogs (Wasserman et al., 2004).

Physical Properties Analysis

The physical properties of 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid derivatives, such as solubility, melting points, and crystal structure, are essential for their practical application in synthesis and material science. Crystallographic studies on similar compounds offer insights into their solid-state characteristics and potential for formulating stable pharmaceutical compounds (Yuan et al., 2010).

科学研究应用

吡咯衍生物的合成

化学品5-溴-1-(叔丁氧羰基)-1H-吡咯-2-羧酸是合成各种吡咯衍生物的有价值中间体,在制药和材料科学中至关重要。例如,它在钯催化的β-溴-α,β-不饱和羧酸的羰基环化反应中起着关键作用,导致1-(二甲氨基)-1H-吡咯-2,5-二酮的形成。这个过程展示了该化合物在一氧化碳压力下构建复杂吡咯结构中的实用性,突显了它在合成有机化学中的重要性(Yeon Kyu Bae & C. Cho, 2014)。

层状吡咯类化合物的模块化合成

另一个重要应用是在层状吡咯类化合物的模块化合成中,这是一类具有潜在生物活性的海洋天然产物。该化合物在3,4,5-二芳基化吡咯-2-羧酸酯的区域选择性组装中起着关键作用,展示了它在复杂天然产物的高效多功能合成中的重要作用。这种合成策略利用了该化合物在钯催化的铃木-宫浦偶联反应中的反应性,实现了具有潜在药理学益处的多样层状吡咯结构的生产(Masashi Komatsubara et al., 2014)。

连续流合成

该化合物还在创新合成技术中发挥作用,例如在吡咯-3-羧酸的首个一步连续流合成中。该方法利用叔丁基乙酰乙酸酯、胺和2-溴酮,该化合物作为前体。连续流方法增强了吡咯衍生物合成的效率和可扩展性,这对制药生产过程至关重要(A. Herath & N. Cosford, 2010)。

属性

IUPAC Name |

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYPLGOVUSKXRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553672 |

Source

|

| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117657-41-7 |

Source

|

| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)